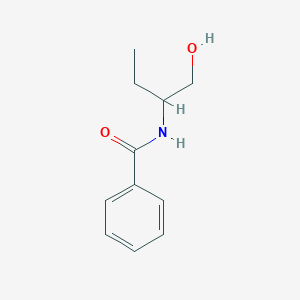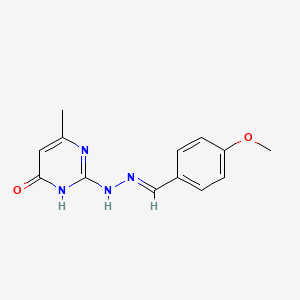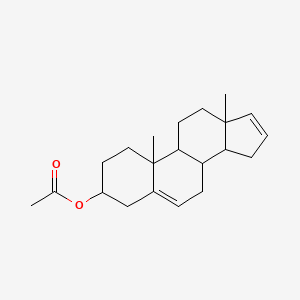
N1,N1-Dimethyl-N2-(2-(naphthalen-2-yl)quinolin-4-yl)ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N1-Dimethyl-N2-(2-(naphthalen-2-yl)quinolin-4-yl)ethane-1,2-diamine: is a complex organic compound with a molecular formula of C23H23N3. This compound is characterized by its unique structure, which includes a naphthalene ring and a quinoline ring, both of which are aromatic systems. The presence of these rings contributes to the compound’s stability and reactivity, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Dimethyl-N2-(2-(naphthalen-2-yl)quinolin-4-yl)ethane-1,2-diamine typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: This can be achieved through the Skraup synthesis, where aniline reacts with glycerol, sulfuric acid, and an oxidizing agent such as nitrobenzene.
Attachment of the Naphthalene Ring: The naphthalene ring can be introduced through a Friedel-Crafts alkylation reaction, where naphthalene reacts with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Ethane-1,2-diamine Backbone: This involves the reaction of ethylenediamine with formaldehyde and a secondary amine, followed by reduction to form the desired diamine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N1,N1-Dimethyl-N2-(2-(naphthalen-2-yl)quinolin-4-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline-N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace hydrogen atoms on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinoline-N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
科学的研究の応用
N1,N1-Dimethyl-N2-(2-(naphthalen-2-yl)quinolin-4-yl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Studied for its potential as a fluorescent probe due to its aromatic structure and ability to interact with biological molecules.
Medicine: Investigated for its potential as an anticancer agent, given its ability to intercalate with DNA and inhibit cell proliferation.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) due to its photophysical properties.
作用機序
The mechanism of action of N1,N1-Dimethyl-N2-(2-(naphthalen-2-yl)quinolin-4-yl)ethane-1,2-diamine involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. Additionally, it can bind to proteins, altering their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
N1,N1-Dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine: Similar in structure but with a pyridine ring instead of a naphthalene ring.
N1,N2-Dimesitylethane-1,2-diamine: Contains mesityl groups instead of naphthalene and quinoline rings.
N-(1-naphthyl)ethylenediamine: Similar but lacks the quinoline ring.
Uniqueness
N1,N1-Dimethyl-N2-(2-(naphthalen-2-yl)quinolin-4-yl)ethane-1,2-diamine is unique due to the presence of both naphthalene and quinoline rings, which contribute to its stability, reactivity, and diverse range of applications in scientific research.
特性
分子式 |
C23H23N3 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
N',N'-dimethyl-N-(2-naphthalen-2-ylquinolin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C23H23N3/c1-26(2)14-13-24-23-16-22(25-21-10-6-5-9-20(21)23)19-12-11-17-7-3-4-8-18(17)15-19/h3-12,15-16H,13-14H2,1-2H3,(H,24,25) |
InChIキー |
BMEXFKHUJAIVFD-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCNC1=CC(=NC2=CC=CC=C21)C3=CC4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2-dimethyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11991582.png)
![N-{(2Z,4E)-1-[(4-methoxyphenyl)amino]-1-oxo-5-phenylpenta-2,4-dien-2-yl}benzamide](/img/structure/B11991585.png)


![N-{3-[(heptafluoropropyl)sulfanyl]phenyl}-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B11991604.png)

![N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}tetradecanamide](/img/structure/B11991619.png)

![Butyl 4-{[2,2,2-trichloro-1-(2,2-dimethylpropanamido)ethyl]amino}benzoate](/img/structure/B11991626.png)
![3,5-dinitro-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide](/img/structure/B11991633.png)
![3-(9H-carbazol-9-yl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11991647.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-5-cyclopropyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11991655.png)
![5-(3-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11991656.png)
